Flunisolide-d6: A Technical Overview of its Chemical Properties and Structure
Flunisolide-d6: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunisolide-d6 is the deuterated analog of Flunisolide, a synthetic corticosteroid utilized for its anti-inflammatory properties, particularly in the management of allergic rhinitis and asthma.[1][2] As a stable isotope-labeled internal standard, Flunisolide-d6 is a crucial tool in pharmacokinetic and metabolic studies, enabling precise quantification of Flunisolide in biological matrices through mass spectrometry-based methods. This technical guide provides a comprehensive overview of the chemical properties and structure of Flunisolide-d6.
Chemical and Physical Properties
Flunisolide-d6 is characterized as a white to off-white or pale beige solid.[3][4] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₅D₆FO₆ | [5] |
| Molecular Weight | 440.53 g/mol | |
| Unlabeled CAS Number | 3385-03-3 | |
| Appearance | White to Off-White Solid | |
| Purity | Typically >98% (HPLC) | |
| Isotopic Purity | 99% atom D | |
| Melting Point (unlabeled) | ~245 °C | |
| Solubility (unlabeled) | Soluble in acetone (B3395972) and DMSO; sparingly soluble in chloroform; slightly soluble in methanol; practically insoluble in water. |
Chemical Structure
Flunisolide-d6 is a fluorinated steroid with a structure based on the pregnane (B1235032) skeleton. The deuterium (B1214612) labeling is located on the isopropylidene group.
IUPAC Name: (2S,6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-2-fluoro-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyl-10,10-bis(methyl-d3)-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d]dioxol-4-one
Synonyms:
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(6α,11β,16α)-6-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene-d6)bis(oxy)]pregna-1,4-diene-3,20-dione
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6α-Fluoro-11β,21-dihydroxy-16α,17α-(isopropyl-d6-idenedioxy) pregna-1,4-diene-3,20-dione
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Aerobid-d6
Experimental Methodologies
While specific, detailed experimental protocols for the synthesis and analysis of Flunisolide-d6 are proprietary and not publicly available, a general approach for quality control analysis can be outlined based on common laboratory practices.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A standard method for assessing the purity of pharmaceutical compounds like Flunisolide-d6 is reverse-phase HPLC.
Objective: To separate Flunisolide-d6 from any impurities.
General Protocol:
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Standard and Sample Preparation: A standard solution is prepared by dissolving a known quantity of Flunisolide-d6 reference material in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water). The sample solution is prepared similarly with the test article.
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Chromatographic System: A typical system would consist of a C18 stationary phase column.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve optimal separation.
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Detection: A UV detector set at an appropriate wavelength (e.g., 245 nm) is used to monitor the column effluent.
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Analysis: The purity is determined by comparing the peak area of Flunisolide-d6 to the total area of all peaks in the chromatogram.
The following diagram illustrates a generalized workflow for HPLC analysis.
Caption: Generalized workflow for purity analysis of Flunisolide-d6 by HPLC.
Mechanism of Action
As a corticosteroid, the principal mechanism of action of Flunisolide involves the activation of glucocorticoid receptors, leading to anti-inflammatory effects. Flunisolide-d6, being structurally and functionally analogous to Flunisolide, is expected to follow the same biological pathways.
The diagram below outlines the generally accepted signaling pathway for glucocorticoids.
Caption: General signaling pathway of glucocorticoids like Flunisolide.
